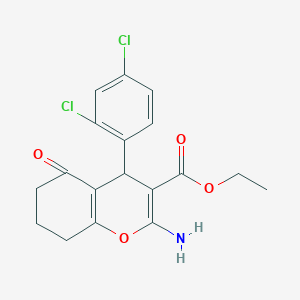

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS: 329934-95-4) is a chromene derivative with a molecular formula of C₁₈H₁₇Cl₂NO₄ and a molar mass of 382.24 g/mol . Its structure features a tetrahydrochromene core substituted with an amino group, an ester moiety, and a 2,4-dichlorophenyl ring at position 2. This compound belongs to the 4-aryl-4H-chromene family, known for their biological activities, including anticancer and apoptosis-inducing properties .

Properties

IUPAC Name |

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-2-24-18(23)16-14(10-7-6-9(19)8-11(10)20)15-12(22)4-3-5-13(15)25-17(16)21/h6-8,14H,2-5,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTQFBIXGREMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 329934-95-4) is a compound belonging to the chromene class of heterocyclic compounds. This article delves into its biological activities, particularly focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C18H17Cl2NO4

- Molecular Weight : 382.24 g/mol

- Structure : The compound features a tetrahydrochromene core with a dichlorophenyl substituent and an amino group that contributes to its biological activity.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

-

Cytotoxicity Studies :

- In studies comparing various chromene derivatives against cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer), compounds similar to ethyl 2-amino derivatives exhibited IC50 values less than 30 μg/mL, indicating potent cytotoxic effects. Some derivatives demonstrated even stronger activity than the standard drug etoposide .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The SAR studies of chromene derivatives highlight several key factors that influence their biological activity:

| Structural Feature | Influence on Activity |

|---|---|

| Amino Group at Position 2 | Essential for cytotoxicity |

| Dichlorophenyl Substituent | Enhances potency against cancer cells |

| Carbonyl Group | Important for binding interactions |

These findings suggest that modifications in the chemical structure can significantly affect the potency and selectivity of these compounds against cancer cells.

Case Studies

- Study on Anticancer Potential :

- Comparative Analysis with Etoposide :

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has demonstrated significant biological activities:

- Anticancer Activity : The compound exhibits potential as an anticancer agent by interacting with various molecular targets involved in cancer pathways. Studies have shown that it can inhibit tumor growth in specific cancer models .

- Antimicrobial Properties : It has been tested for antimicrobial activity against various pathogens, showing effectiveness in inhibiting bacterial growth .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various derivatization reactions:

- Synthesis of Derivatives : this compound can be modified to create derivatives with enhanced biological activities or altered chemical properties .

Structure-Activity Relationship Studies

The compound's structural features facilitate the exploration of structure-activity relationships (SAR). By modifying specific functional groups or substituents, researchers can assess changes in biological activity and optimize compounds for therapeutic use.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation .

Case Study 2: Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound showed significant inhibitory effects compared to control groups. The results suggested that the dichlorophenyl group enhances its interaction with bacterial cell membranes .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Structural and Crystallographic Insights

- Crystal packing: The bromothiophene derivative forms a monoclinic lattice (space group P2₁/c) with intermolecular N–H⋯O hydrogen bonds (2.12 Å) stabilizing the structure .

- Conformational analysis : The target compound’s cyclohexyl ring adopts a half-boat conformation, similar to the 3,5-difluorophenyl analog, while the pyran ring exhibits a "V" shape .

- Hydrogen bonding: The amino and ester groups participate in N–H⋯O and C–H⋯O interactions, critical for crystal cohesion and solubility profiles .

Preparation Methods

Green Solvent Systems

Magnetized distilled water (MDW) has emerged as a sustainable alternative to organic solvents. Its paramagnetic properties promote molecular alignment, accelerating reaction kinetics. For instance, the MDW-mediated synthesis achieves a 96% yield at 70°C, outperforming hydrotalcite-catalyzed reactions in water (90% yield, 5 hours). Ethanol-water mixtures (1:1 v/v) remain common, though they necessitate higher temperatures (100°C) and prolonged reaction times.

Catalyst Selection

Optimization of Reaction Parameters

Temperature and Time

Optimal synthesis occurs at 70–80°C, balancing energy efficiency and reaction rate. Elevated temperatures (>100°C) risk decarboxylation or side-product formation, while lower temperatures (<60°C) prolong the reaction beyond 6 hours. Time-course studies indicate 90% conversion within 2 hours at 70°C, reaching completion by 3 hours.

Molar Ratios

Stoichiometric equivalence of reactants (1:1:1 aldehyde:β-keto ester:methylene compound) is critical. Excess malononitrile (>1.2 eq) leads to dimerization byproducts, reducing yields by 15–20%.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| MDW-mediated | K2CO3 | MDW | 70 | 3 | 96 |

| Hydrotalcite | Hydrotalcite | H2O | 60 | 5 | 90 |

| Ethanol-water | K2CO3 | EtOH/H2O | 60 | 1.5 | 95 |

| MIL-101(Cr)–SO3H | MIL-101 | H2O | 100 | 6 | 80 |

The MDW method outperforms others in yield and reaction time, aligning with green chemistry principles. Traditional ethanol-water systems, though efficient, involve volatile organic compounds (VOCs), complicating waste management .

Q & A

Basic: What are the common synthetic routes for ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

The compound is typically synthesized via one-pot multi-component reactions involving ethyl acetoacetate, ammonium acetate (as an ammonia source), and 2,4-dichlorobenzaldehyde. These reactions are often catalyzed by acidic or basic conditions, such as using piperidine in ethanol under reflux. The mechanism involves Knoevenagel condensation, Michael addition, and cyclization steps to form the chromene core. Optimization of molar ratios and reaction time is critical for yield improvement .

Basic: Which spectroscopic techniques are essential for characterizing this chromene derivative?

Key techniques include:

- FT-IR : To confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretching at ~3300 cm⁻¹) .

- LC-MS : For molecular ion ([M+H]⁺) verification and purity assessment .

- NMR (¹H/¹³C) : To assign proton environments (e.g., aromatic protons, ethyl ester signals) and carbon skeleton .

- X-ray crystallography : For definitive structural elucidation, including bond lengths and dihedral angles .

Advanced: How can researchers resolve contradictions in spectral data (e.g., LC vs. LC-MS) during characterization?

Discrepancies between LC retention times and LC-MS data often arise from isomeric impurities or ionization artifacts . To resolve this:

- Use high-resolution mass spectrometry (HRMS) to confirm exact mass.

- Perform 2D NMR (COSY, HSQC) to detect overlapping signals.

- Re-crystallize the compound and re-analyze via X-ray diffraction to rule out polymorphic interference .

Advanced: What strategies optimize the regioselectivity in the synthesis of such chromene derivatives?

Regioselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .

- Catalyst choice : Protic acids (e.g., acetic acid) enhance protonation of intermediates, directing regioselective ring closure .

- Temperature control : Lower temperatures (~60°C) reduce thermal decomposition of sensitive intermediates .

Advanced: How do computational methods like DFT contribute to understanding the electronic structure of this compound?

Density Functional Theory (DFT) calculations provide insights into:

- Molecular geometry : Optimized bond angles and torsional strain in the tetrahydrochromene ring .

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity sites for electrophilic/nucleophilic attacks .

- Electrostatic potential maps : Identify regions of high electron density (e.g., dichlorophenyl group) for interaction studies .

Basic: What are the typical pharmacological targets evaluated for this compound?

Chromene derivatives are screened for:

- Cyclooxygenase (COX-1/COX-2) inhibition : Assessed via enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial activity : Tested against Gram-positive/negative bacteria using broth microdilution .

- Anticancer potential : Evaluated via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced: What in vitro assays are suitable for assessing the anti-inflammatory potential of this chromene derivative?

- COX-2 inhibition assay : Measure IC₅₀ values using purified enzyme and colorimetric substrates (e.g., peroxidase activity) .

- Cytokine profiling : Quantify TNF-α and IL-6 levels in LPS-stimulated macrophages via qPCR or multiplex ELISA .

- NF-κB pathway analysis : Use luciferase reporter assays in HEK293T cells to evaluate transcriptional suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.